molecular formula C8H12BrN3 B8542717 N-(2-bromo-5-pyridylmethyl)ethylenediamine CAS No. 101990-46-9

N-(2-bromo-5-pyridylmethyl)ethylenediamine

Cat. No. B8542717
M. Wt: 230.11 g/mol
InChI Key: BYNSHXYIGAKGPE-UHFFFAOYSA-N
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Patent
US04774247

Procedure details

2-bromo-5-pyridylmethyl bromide (25 g) in a solution of acentonitrile was added dropwise to a solution of ethylenediamine (30 g) in acetonitrile (80 ml) at 0° C. After the reaction was stirred at room temperature for some time, the produced insoluble salts were filtrated off and then the filtrate was concentrated on a water bath at 40° C. to give N-(2-bromo-5-pyridylmethyl)ethylenediamine (22 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[CH:4][N:3]=1.[CH2:10]([NH2:13])[CH2:11][NH2:12]>C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:12][CH2:11][CH2:10][NH2:13])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)CBr
Name
Quantity
30 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction was stirred at room temperature for some time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the produced insoluble salts were filtrated off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a water bath at 40° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C=C1)CNCCN
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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